N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
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Overview
Description
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core linked to an isoindoline moiety through a propyl chain, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the propyl chain and the isoindoline moiety. Common reagents used in these reactions include various alkylating agents, acids, and bases to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with an isoindoline moiety through a propyl chain is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C24H28N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C24H28N4O2/c1-16(2)15-28-21-11-6-5-10-19(21)26-22(28)12-7-13-25-23(29)14-20-17-8-3-4-9-18(17)24(30)27-20/h3-6,8-11,16,20H,7,12-15H2,1-2H3,(H,25,29)(H,27,30) |
InChI Key |
FFIBVSJYHNOPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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